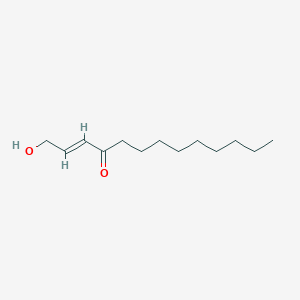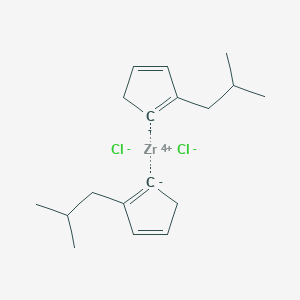
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropyl)cyclopenta-1,3-diene; zirconium(4+); dichloride, also known as Cp*ZrCl2, is a widely used organometallic compound in organic synthesis. It is a transition metal catalyst that has been used in various reactions, including olefin polymerization, hydrosilylation, and cross-coupling reactions.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 in olefin polymerization involves the coordination of the olefin to the zirconium center, followed by insertion of the olefin into the zirconium-carbon bond. This process leads to the formation of a new zirconium-carbon bond and the release of a polymer chain. The mechanism of action in hydrosilylation reactions involves the coordination of the silicon-hydrogen bond to the zirconium center, followed by the addition of the unsaturated organic compound to the silicon. The mechanism of action in cross-coupling reactions involves the coordination of the organohalide to the zirconium center, followed by the transmetalation of the organohalide to a palladium or tin center.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2. However, it has been reported that exposure to the compound can cause skin and eye irritation. Therefore, proper safety precautions should be taken when handling 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 is its high catalytic activity, which makes it a valuable tool in organic synthesis. Additionally, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 is stable and can be stored for long periods of time without degradation. However, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has some limitations, including its sensitivity to air and moisture, which can lead to decomposition. Therefore, it should be handled under inert conditions.
Orientations Futures
There are several future directions for the use of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 in organic synthesis. One potential application is in the development of new catalysts for olefin polymerization, which could lead to the synthesis of new materials with unique properties. Another potential application is in the synthesis of new pharmaceuticals, as 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has been shown to be effective in cross-coupling reactions with a variety of functional groups. Additionally, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 could be used in the development of new catalysts for the conversion of biomass to fuels and chemicals.
Conclusion:
In conclusion, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 is a versatile organometallic compound that has been widely used in organic synthesis. It is a highly active catalyst that has been employed in various reactions, including olefin polymerization, hydrosilylation, and cross-coupling reactions. Although there is limited information on the biochemical and physiological effects of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2, it is important to handle it with proper safety precautions. Overall, the future directions for the use of 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 are promising, and it is likely to continue to play an important role in organic synthesis.
Méthodes De Synthèse
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 can be synthesized by reacting zirconium tetrachloride with cyclopentadiene in the presence of aluminum trichloride. The reaction produces a dark brown solid, which is then purified by recrystallization. The resulting compound is a yellow-orange crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has been extensively used in organic synthesis, particularly in olefin polymerization. It is a highly active catalyst that can polymerize a wide range of olefins, including ethylene, propylene, and styrene. 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has also been used as a catalyst in hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond to an unsaturated organic compound. Additionally, 2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride*ZrCl2 has been employed in various cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Stille coupling.
Propriétés
IUPAC Name |
2-(2-methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-8(2)7-9-5-3-4-6-9;;;/h2*3,5,8H,4,7H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZADISZSFJHEN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=[C-]CC=C1.CC(C)CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpropyl)cyclopenta-1,3-diene;zirconium(4+);dichloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

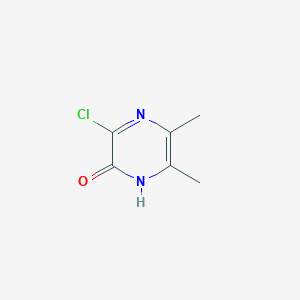
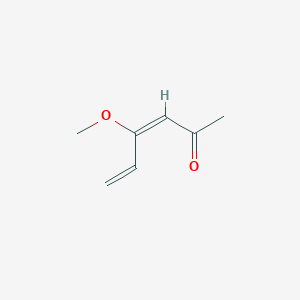
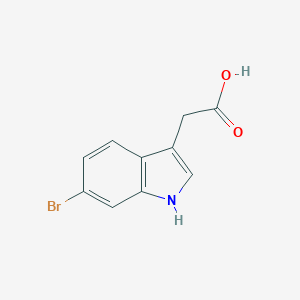
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
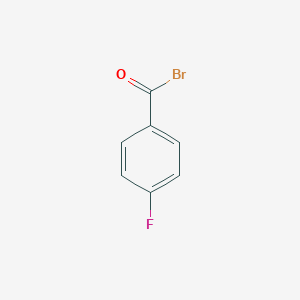
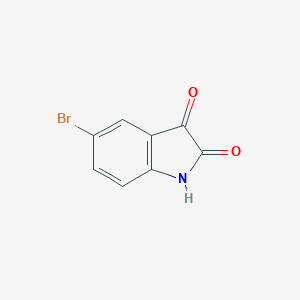
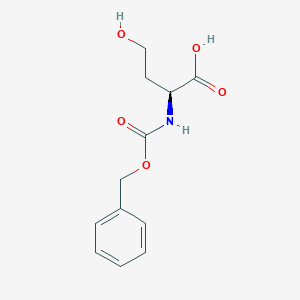
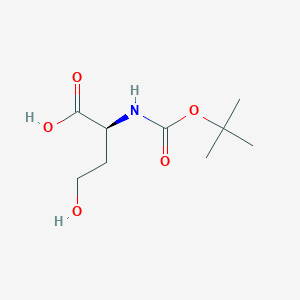
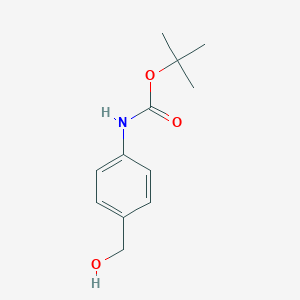
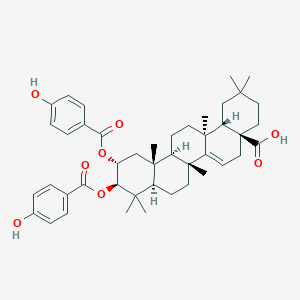
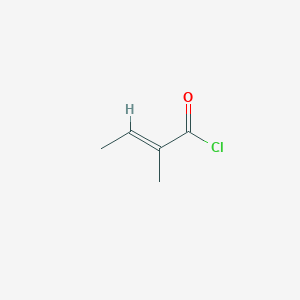
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
